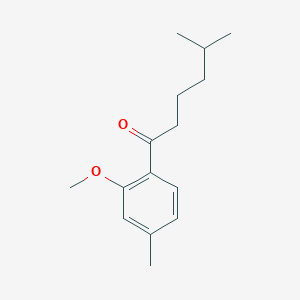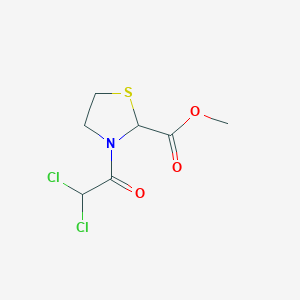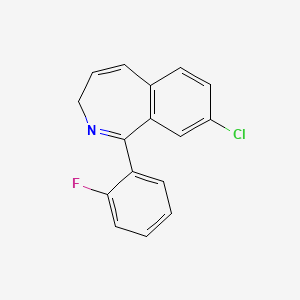![molecular formula C9H15N B14397633 5-Methyl-2-azabicyclo[3.2.2]non-1-ene CAS No. 88320-20-1](/img/structure/B14397633.png)
5-Methyl-2-azabicyclo[3.2.2]non-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-azabicyclo[322]non-1-ene is a bicyclic compound containing a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-azabicyclo[3.2.2]non-1-ene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via a Michael reaction, where a substrate is treated with sodium hydride in dichloromethane to form the desired bicyclic structure . Another method involves the use of bridged-Ritter reactions, where a nitrile reagent reacts with a cyclic precursor to yield a cyclic imine product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-azabicyclo[3.2.2]non-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-azabicyclo[3.2.2]non-1-ene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound can be used in the production of various materials and chemicals, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism by which 5-Methyl-2-azabicyclo[3.2.2]non-1-ene exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biological studies.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-2-azabicyclo[3.2.2]non-1-ene can be compared with other similar compounds, such as:
2-Azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different ring sizes and substitution patterns.
3-Azabicyclo[3.3.1]non-3-ene: Another related compound with a different arrangement of atoms and functional groups.
2-Azabicyclo[3.2.1]octane: This compound has a smaller bicyclic structure and different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
88320-20-1 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
5-methyl-2-azabicyclo[3.2.2]non-1-ene |
InChI |
InChI=1S/C9H15N/c1-9-4-2-8(3-5-9)10-7-6-9/h2-7H2,1H3 |
InChI-Schlüssel |
ZXWPXQNRGLXNSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(=NCC1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
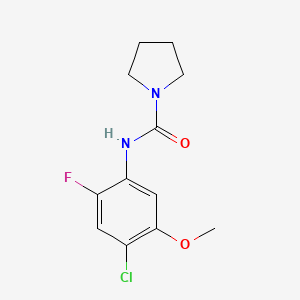
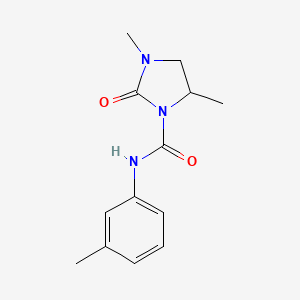
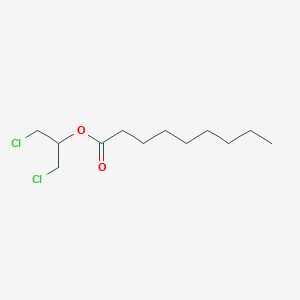
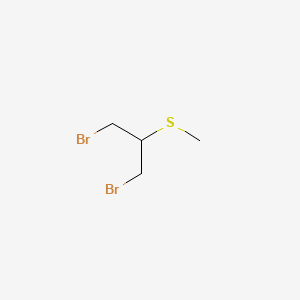
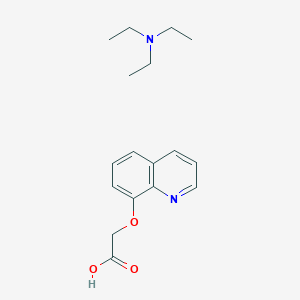
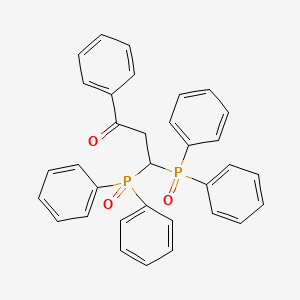
![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
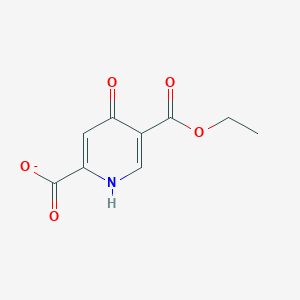
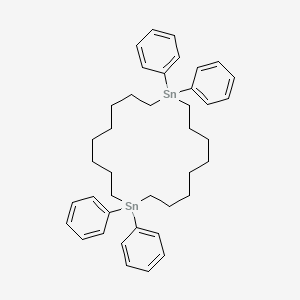
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
